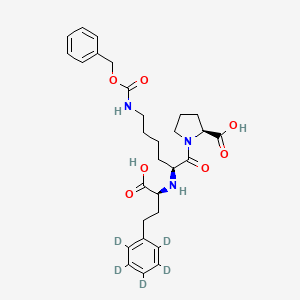

N-Benzyloxycarbonyl (S)-Lisinopril-d5

Description

BenchChem offers high-quality N-Benzyloxycarbonyl (S)-Lisinopril-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyloxycarbonyl (S)-Lisinopril-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N3O7/c33-26(32-19-9-15-25(32)28(36)37)23(31-24(27(34)35)17-16-21-10-3-1-4-11-21)14-7-8-18-30-29(38)39-20-22-12-5-2-6-13-22/h1-6,10-13,23-25,31H,7-9,14-20H2,(H,30,38)(H,34,35)(H,36,37)/t23-,24-,25-/m0/s1/i1D,3D,4D,10D,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRGFGHUACTNCM-OFXAPOSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: N-Benzyloxycarbonyl (S)-Lisinopril-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of N-Benzyloxycarbonyl (S)-Lisinopril-d5. This stable isotope-labeled compound is a crucial tool in pharmacokinetic and metabolic studies of Lisinopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor.

Core Chemical Properties

N-Benzyloxycarbonyl (S)-Lisinopril-d5 is a protected and deuterated form of Lisinopril. The benzyloxycarbonyl (Cbz or Z) group protects the primary amine of the lysine residue, and the five deuterium atoms on the phenyl ring serve as a mass shift marker for mass spectrometry-based detection, making it an ideal internal standard for quantitative analysis.[1][2]

Data Presentation

The key chemical and physical properties of N-Benzyloxycarbonyl (S)-Lisinopril-d5 are summarized in the tables below.

| Identifier | Value | Source |

| IUPAC Name | (2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-(phenyl-d5)propyl]amino]-6-[(phenylmethoxy)carbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid | [3] |

| CAS Number | 1356931-02-6 | [1][2][4] |

| Molecular Formula | C₂₉H₃₂D₅N₃O₇ | [1][2] |

| Molecular Weight | 544.65 g/mol | [1][2] |

| Physical and Chemical Properties | Value | Source |

| Appearance | White to off-white solid (presumed) | General knowledge |

| Solubility | Soluble in methanol, water. | [5] |

| Storage | Store at 2-8°C. | [4] |

| Stability | Stable under recommended storage conditions. | General knowledge |

Experimental Protocols

Plausible Synthesis of N-Benzyloxycarbonyl (S)-Lisinopril-d5

Materials:

-

Nα-benzyloxycarbonyl-L-lysine

-

L-proline methyl ester hydrochloride

-

Ethyl 2-oxo-4-(phenyl-d5)-butyrate

-

Dicyclohexylcarbodiimide (DCC) or other coupling agents

-

N-hydroxysuccinimide (NHS)

-

Raney Nickel or Palladium on carbon (Pd/C) for hydrogenation

-

Appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Ethanol, Ethyl acetate)

-

Acids and bases for pH adjustment and workup (e.g., HCl, NaOH)

Methodology:

-

Activation of Nα-benzyloxycarbonyl-L-lysine: The carboxylic acid of Nα-benzyloxycarbonyl-L-lysine is activated, for example, by forming an N-hydroxysuccinimide (NHS) ester in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) in an anhydrous solvent such as dichloromethane (DCM).

-

Coupling with L-proline methyl ester: The activated lysine derivative is then reacted with L-proline methyl ester hydrochloride in the presence of a base (e.g., triethylamine) to neutralize the hydrochloride and facilitate the peptide bond formation. This reaction yields the dipeptide intermediate, Nα-benzyloxycarbonyl-L-lysyl-L-proline methyl ester.

-

Reductive Amination: The dipeptide is then reacted with ethyl 2-oxo-4-(phenyl-d5)-butyrate via reductive amination. This step involves the formation of a Schiff base between the free amine of the lysine residue and the keto-ester, followed by reduction. The reduction is typically carried out by catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon under a hydrogen atmosphere. This step introduces the deuterated phenylpropyl group.

-

Hydrolysis/Deprotection: The final step involves the hydrolysis of the methyl and ethyl esters to the corresponding carboxylic acids. This is typically achieved by saponification using a base like sodium hydroxide in a mixture of water and an organic solvent. A subsequent acidic workup protonates the carboxylate groups. The benzyloxycarbonyl protecting group can be removed at this stage by hydrogenolysis if the final product desired is Lisinopril-d5. For N-Benzyloxycarbonyl (S)-Lisinopril-d5, this final deprotection step is omitted.

-

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired high-purity compound.

Analytical Characterization

The identity and purity of N-Benzyloxycarbonyl (S)-Lisinopril-d5 are confirmed using a combination of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for purity assessment and quantification. A C18 column with a gradient elution system of acetonitrile and water (containing an ion-pairing agent like trifluoroacetic acid) is commonly used for the analysis of Lisinopril and its impurities.[6]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For N-Benzyloxycarbonyl (S)-Lisinopril-d5, the expected molecular ion peak would correspond to its molecular weight of 544.65 g/mol . Tandem mass spectrometry (MS/MS) can be used to confirm the structure by analyzing the fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule. The absence of signals corresponding to the phenyl protons and the presence of characteristic signals for the benzyloxycarbonyl group and the rest of the molecule would confirm the structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carbonyl groups of the amides and carboxylic acids, and the N-H bonds.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of N-Benzyloxycarbonyl (S)-Lisinopril-d5 and the established mechanism of action of its parent compound, Lisinopril.

References

- 1. clearsynth.com [clearsynth.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. N-Benzyloxycarbonyl (S)-Lisinopril-d5 (1356931-02-6) for sale [vulcanchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US20070093664A1 - Process for the production of lisinopril - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of N-Benzyloxycarbonyl-(S)-Lisinopril-d5

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a plausible synthetic route for N-Benzyloxycarbonyl-(S)-Lisinopril-d5, a deuterated and protected analog of the angiotensin-converting enzyme (ACE) inhibitor, Lisinopril. This guide is intended for an audience with expertise in organic chemistry and drug development, offering detailed experimental protocols, data presentation in tabular format, and visualizations of the synthetic workflow and the relevant biological pathway.

Introduction

Lisinopril is a widely prescribed medication for the treatment of hypertension and heart failure. Its mechanism of action involves the inhibition of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), leading to vasodilation and a reduction in blood pressure. Stable isotope-labeled analogs of pharmaceuticals, such as N-Benzyloxycarbonyl-(S)-Lisinopril-d5, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis. The N-benzyloxycarbonyl (Cbz) protecting group facilitates synthetic manipulations and can be a key feature in certain analytical applications. This guide outlines a detailed methodology for the synthesis of this important research compound.

Core Synthesis Data

The following table summarizes the key reactants and expected products for the proposed synthesis of N-Benzyloxycarbonyl-(S)-Lisinopril-d5.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| L-Lysine | C₆H₁₄N₂O₂ | 146.19 | Starting Material |

| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | Protecting Group Reagent |

| L-Proline | C₅H₉NO₂ | 115.13 | Coupling Partner |

| Ethyl (S)-2-oxo-4-phenyl-d5-butyrate | C₁₂H₉D₅O₃ | 213.28 | Deuterated Side Chain |

| N⁶-Benzyloxycarbonyl-L-lysine | C₁₄H₂₀N₂O₄ | 280.32 | Intermediate |

| N⁶-Benzyloxycarbonyl-L-lysyl-L-proline | C₁₉H₂₇N₃O₅ | 377.44 | Dipeptide Intermediate |

| N-Benzyloxycarbonyl-(S)-Lisinopril-d5 | C₂₉H₃₂D₅N₃O₇ | 544.65 | Final Product |

Experimental Protocols

The synthesis of N-Benzyloxycarbonyl-(S)-Lisinopril-d5 can be achieved through a multi-step process involving the protection of L-lysine, peptide coupling with L-proline, and subsequent reductive amination with a deuterated keto-ester, followed by final deprotection.

Step 1: Synthesis of N⁶-Benzyloxycarbonyl-L-lysine

-

Reaction Setup: L-lysine (1.0 eq) is dissolved in a 1:1 mixture of 1,4-dioxane and water. The solution is cooled to 0-5 °C in an ice bath.

-

Protection: Sodium bicarbonate (2.5 eq) is added to the solution, followed by the slow, dropwise addition of benzyl chloroformate (1.1 eq) while maintaining the temperature below 10 °C.

-

Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is washed with diethyl ether to remove unreacted benzyl chloroformate. The aqueous layer is then acidified to pH 3-4 with 1M HCl, resulting in the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield N⁶-Benzyloxycarbonyl-L-lysine.

Step 2: Synthesis of N⁶-Benzyloxycarbonyl-L-lysyl-L-proline

-

Activation: N⁶-Benzyloxycarbonyl-L-lysine (1.0 eq) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). A coupling agent like N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and an activator such as N-hydroxysuccinimide (NHS, 1.1 eq) are added, and the mixture is stirred at 0 °C for 30 minutes.

-

Coupling: L-proline (1.2 eq), dissolved in a minimal amount of water or DMF, is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

-

Work-up and Isolation: The dicyclohexylurea byproduct is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield N⁶-Benzyloxycarbonyl-L-lysyl-L-proline.

Step 3: Synthesis of N-Benzyloxycarbonyl-(S)-Lisinopril-d5

-

Reductive Amination: N⁶-Benzyloxycarbonyl-L-lysyl-L-proline (1.0 eq) and ethyl (S)-2-oxo-4-phenyl-d5-butyrate (1.1 eq) are dissolved in a protic solvent like methanol or ethanol.

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), is added portion-wise at 0 °C. The reaction is stirred at room temperature for 24-48 hours. The pH is maintained between 6 and 7 by the addition of acetic acid if necessary.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to 8-9 with a mild base. The aqueous layer is washed with ethyl acetate to remove impurities. The pH of the aqueous layer is then carefully adjusted to 4-5 with a mild acid, leading to the precipitation of the product. The crude product is collected and purified by column chromatography on silica gel to afford N-Benzyloxycarbonyl-(S)-Lisinopril-d5.

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for N-Benzyloxycarbonyl-(S)-Lisinopril-d5.

Caption: Proposed synthetic route for N-Benzyloxycarbonyl-(S)-Lisinopril-d5.

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

Lisinopril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the RAAS pathway. The diagram below outlines this critical signaling cascade.

Caption: The Renin-Angiotensin-Aldosterone System and the site of Lisinopril action.

Conclusion

This technical guide provides a viable and detailed synthetic strategy for the preparation of N-Benzyloxycarbonyl-(S)-Lisinopril-d5. The outlined experimental protocols are based on established chemical transformations and are designed to be reproducible in a standard organic synthesis laboratory. The inclusion of clear data tables and visual diagrams for both the synthetic workflow and the biological pathway of action aims to facilitate a deeper understanding for researchers and professionals in the field of drug development and medicinal chemistry. The availability of this deuterated analog is crucial for advancing the understanding of Lisinopril's pharmacology and for the development of robust bioanalytical methods.

N-Benzyloxycarbonyl (S)-Lisinopril-d5: A Technical Guide to Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the structural elucidation of N-Benzyloxycarbonyl (S)-Lisinopril-d5, a deuterated and protected form of the angiotensin-converting enzyme (ACE) inhibitor, Lisinopril. This document details the expected analytical data, outlines comprehensive experimental protocols for its characterization, and presents a plausible synthetic pathway.

Introduction

N-Benzyloxycarbonyl (S)-Lisinopril-d5 is a stable isotope-labeled derivative of Lisinopril. The N-benzyloxycarbonyl (Cbz or Z) group protects the primary amine on the lysine side chain, and the five deuterium atoms on the phenyl ring make it a valuable internal standard for pharmacokinetic and metabolic studies. Understanding its structure is crucial for its application in drug development and clinical research. Lisinopril itself is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), which plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS) and blood pressure regulation.

Molecular Structure and Properties

The fundamental characteristics of N-Benzyloxycarbonyl (S)-Lisinopril-d5 are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid | [1] |

| CAS Number | 1356931-02-6 | [2][3][4] |

| Molecular Formula | C₂₉H₃₂D₅N₃O₇ | [2][3] |

| Molecular Weight | 544.65 g/mol | [2][3] |

| Synonyms | (S)-1-[N2-(1-Carboxy-3-phenylpropyl)-N-benzyloxycarbonyl-L-lysyl]-L-proline-d5 | [3][4] |

Proposed Synthetic Pathway

Caption: Proposed synthesis of N-Benzyloxycarbonyl (S)-Lisinopril-d5.

Structural Elucidation: Experimental Protocols and Data

Comprehensive structural elucidation of N-Benzyloxycarbonyl (S)-Lisinopril-d5 would involve a combination of spectroscopic techniques. Below are the detailed experimental protocols and a summary of the expected data.

Mass Spectrometry

Protocol: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid and introduced via direct infusion or liquid chromatography.

Expected Data:

| Parameter | Expected Value |

| Ionization Mode | ESI Positive |

| Expected [M+H]⁺ | m/z 545.66 |

| Expected [M+Na]⁺ | m/z 567.64 |

| High-Resolution [M+H]⁺ | 545.3155 (Calculated for C₂₉H₃₃D₅N₃O₇) |

| Major Fragments | Loss of the Cbz group, cleavage of amide bonds, loss of the proline moiety. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field spectrometer. The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Expected ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad singlet | 2H | Carboxylic acid protons |

| ~7.3 | Multiplet | 5H | Aromatic protons of the Cbz group |

| ~5.0 | Singlet | 2H | Methylene protons of the Cbz group |

| ~4.2 - 4.5 | Multiplet | 2H | α-protons of lysine and proline |

| ~3.0 - 3.5 | Multiplet | 4H | Proline ring protons and lysine side-chain protons |

| ~2.5 - 2.9 | Multiplet | 2H | Benzylic protons adjacent to the d5-phenyl ring |

| ~1.2 - 2.2 | Multiplet | ~12H | Aliphatic protons of lysine and proline side chains |

Note: The absence of signals in the aromatic region corresponding to the phenylpropyl moiety would confirm the deuteration at these positions.

Expected ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~170-175 | Carboxylic acid and amide carbonyl carbons |

| ~156 | Carbamate carbonyl carbon |

| ~137 | Aromatic quaternary carbon of the Cbz group |

| ~127-129 | Aromatic carbons of the Cbz group |

| ~65 | Methylene carbon of the Cbz group |

| ~50-60 | α-carbons of lysine and proline |

| ~20-40 | Aliphatic carbons of lysine, proline, and phenylpropyl moieties |

Infrared (IR) Spectroscopy

Protocol: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample would be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Expected IR Data:

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300 (broad) | O-H stretch of carboxylic acids |

| ~3030 | Aromatic C-H stretch (from Cbz group) |

| ~2930 | Aliphatic C-H stretch |

| ~2200 | C-D stretch (may be weak and overlapped) |

| ~1720 | C=O stretch of carboxylic acids |

| ~1650 | Amide I band (C=O stretch) |

| ~1540 | Amide II band (N-H bend and C-N stretch) |

| ~1250 | C-O stretch of the carbamate |

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Lisinopril functions by inhibiting the Angiotensin-Converting Enzyme (ACE). The N-benzyloxycarbonyl protected form is expected to act as a prodrug, which upon in-vivo cleavage of the protecting group, releases the active Lisinopril. The diagram below illustrates the role of ACE in the RAAS pathway and the inhibitory action of Lisinopril.

Caption: Inhibition of ACE by Lisinopril within the RAAS pathway.

Conclusion

The structural elucidation of N-Benzyloxycarbonyl (S)-Lisinopril-d5 relies on a combination of modern analytical techniques. While specific experimental data for this molecule is not widely published, this guide provides a comprehensive overview of the expected analytical outcomes and the methodologies required for its characterization. The information presented herein serves as a valuable resource for researchers and professionals involved in the development and analysis of stable isotope-labeled drug standards.

References

- 1. N-Benzyloxycarbonyl (S)-Lisinopril-d5 (1356931-02-6) for sale [vulcanchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. clearsynth.com [clearsynth.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DE60213880T2 - PROCESS FOR THE PREPARATION OF LISINOPRIL - Google Patents [patents.google.com]

- 7. US20070093664A1 - Process for the production of lisinopril - Google Patents [patents.google.com]

In-Depth Technical Guide: Characterization of N-Benzyloxycarbonyl (S)-Lisinopril-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of N-Benzyloxycarbonyl (S)-Lisinopril-d5, a stable isotope-labeled derivative of the angiotensin-converting enzyme (ACE) inhibitor, Lisinopril. This document details the compound's properties, proposed synthesis, and analytical characterization methodologies.

Compound Overview

N-Benzyloxycarbonyl (S)-Lisinopril-d5 is a deuterated and N-protected form of Lisinopril. The benzyloxycarbonyl (Cbz) group serves as a protecting group for the secondary amine in the lysyl residue, a common strategy in peptide synthesis to prevent unwanted side reactions. The deuterium labeling (d5) on the phenyl ring makes it a suitable internal standard for mass spectrometry-based quantitative analysis of Lisinopril in biological matrices, enhancing accuracy and precision.

Table 1: Physicochemical Properties of N-Benzyloxycarbonyl (S)-Lisinopril-d5

| Property | Value | Source(s) |

| Chemical Name | (2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid | [1] |

| Synonyms | N-Cbz-(S)-Lisinopril-d5, (S)-1-[N2-(1-Carboxy-3-phenylpropyl)-N-benzyloxycarbonyl-L-lysyl]-L-proline-d5 | [2] |

| CAS Number | 1356931-02-6 | [1][2] |

| Molecular Formula | C₂₉H₃₂D₅N₃O₇ | [2] |

| Molecular Weight | 544.65 g/mol | [2] |

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic workflow is outlined below. This pathway involves the protection of L-lysine, followed by coupling with L-proline and a deuterated phenylpropyl derivative.

References

- 1. data.epo.org [data.epo.org]

- 2. EP0943621A2 - Process for the production of alkoxycarbonylpeptides intermediates in the synthesis of the lisinopril - Google Patents [patents.google.com]

- 3. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DE60213880T2 - PROCESS FOR THE PREPARATION OF LISINOPRIL - Google Patents [patents.google.com]

Technical Guide: N-Benzyloxycarbonyl (S)-Lisinopril-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyloxycarbonyl (S)-Lisinopril-d5, a stable isotope-labeled derivative of Lisinopril. This document includes key chemical data, a representative synthetic protocol, and an illustration of the parent compound's mechanism of action.

Core Compound Data

N-Benzyloxycarbonyl (S)-Lisinopril-d5 is a protected and deuterated form of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor. The introduction of deuterium atoms provides a valuable tool for various research applications, including metabolic studies and use as an internal standard in quantitative analysis.

Table 1: Chemical Identifiers for N-Benzyloxycarbonyl (S)-Lisinopril-d5

| Identifier | Value |

| CAS Number | 1356931-02-6[1][2][3][4][5] |

| Chemical Name | (S)-1-[N2-(1-Carboxy-3-phenylpropyl)-N-benzyloxycarbonyl-L-lysyl]-L-proline-d5[1][3][5] |

| Synonyms | Protected Lisinopril-d5[3][5] |

Table 2: Physicochemical Properties of N-Benzyloxycarbonyl (S)-Lisinopril-d5

| Property | Value |

| Molecular Formula | C₂₉H₃₂D₅N₃O₇[1][4] |

| Molecular Weight | 544.65 g/mol [1][4] |

| Physical Description | Powder[5] |

| Purity | ≥98%[5] |

| Storage Conditions | 2-8°C, protected from air and light[5] |

| Solubility | Chloroform, Dichloromethane, DMSO[5] |

Representative Experimental Protocol: Synthesis of Lisinopril Analogs

The following is a generalized experimental protocol for the synthesis of Lisinopril, which can be adapted for the preparation of N-Benzyloxycarbonyl (S)-Lisinopril-d5. The synthesis of the target molecule involves the coupling of protected amino acids and subsequent deprotection steps. The deuterated phenyl group is typically introduced using a deuterated starting material.

Materials:

-

L-lysine derivative (N⁶-protected)

-

Ethyl 2-oxo-4-phenylbutyrate (or its deuterated analog)

-

L-proline derivative

-

Protecting group reagents (e.g., Trifluoroacetyl, Benzyloxycarbonyl)

-

Coupling agents (e.g., DCCI, N-hydroxysuccinimide)

-

Hydrogenation catalyst (e.g., Raney-Nickel, Palladium on carbon)

-

Appropriate solvents (e.g., ethanol, n-butanol)

-

Acids and bases for pH adjustment and hydrolysis

Methodology:

-

Protection of L-lysine: The ε-amino group of L-lysine is first protected to prevent side reactions. This can be achieved using reagents like ethyl trifluoroacetate. The α-amino group is then protected with a benzyloxycarbonyl (Cbz) group.

-

Coupling with L-proline: The protected L-lysine is then condensed with an L-proline ester.

-

Reductive Amination: The resulting dipeptide is condensed with ethyl 2-oxo-4-phenylbutyrate-d5. This is followed by a hydrogenation reaction in the presence of a catalyst, such as Raney-Nickel, to form the N²-(1-(S)-ethoxycarbonyl-3-phenylpropyl-d5) group.

-

Deprotection: The protecting groups are removed to yield the final product. For instance, a trifluoroacetyl group can be removed under basic conditions. If a benzyl ester was used for proline, it can be removed by hydrogenation.

-

Purification: The final compound is purified using techniques such as chromatography to achieve the desired purity.

Mechanism of Action: Lisinopril

Lisinopril, the parent compound of N-Benzyloxycarbonyl (S)-Lisinopril-d5, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[6][7][8] ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure.[6]

The diagram below illustrates the signaling pathway of the RAAS and the inhibitory action of Lisinopril.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Lisinopril on ACE.

By inhibiting ACE, lisinopril prevents the conversion of angiotensin I to angiotensin II.[6][7][8] Angiotensin II is a potent vasoconstrictor and also stimulates the secretion of aldosterone, which leads to sodium and water retention.[6][8] Therefore, the inhibition of ACE by lisinopril results in vasodilation and reduced aldosterone levels, ultimately leading to a decrease in blood pressure.[6][9][10]

References

- 1. clearsynth.com [clearsynth.com]

- 2. N-Benzyloxycarbonyl (S)-Lisinopril-d5 (1356931-02-6) for sale [vulcanchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. N-Benzyloxycarbonyl (S)-Lisinopril-d5 | 1356931-02-6 - Coompo [coompo.com]

- 6. What is the mechanism of Lisinopril? [synapse.patsnap.com]

- 7. droracle.ai [droracle.ai]

- 8. Lisinopril - Wikipedia [en.wikipedia.org]

- 9. GoodRx - Error [blocked.goodrx.com]

- 10. discovery.researcher.life [discovery.researcher.life]

Navigating the Frontier of ACE Inhibition: A Technical Guide to Deuterated Lisinopril Derivatives for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lisinopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, and explores the potential for the development of its deuterated derivatives. While specific research on deuterated lisinopril is not yet publicly available, this document synthesizes the known attributes of lisinopril with the established principles of drug deuteration to offer a forward-looking resource for researchers in this innovative field. By understanding the foundational pharmacology of lisinopril and the strategic advantages of deuterium substitution, scientists can better envision and design future research endeavors.

Lisinopril: A Foundational Overview

Lisinopril is a potent, long-acting ACE inhibitor used in the management of hypertension, heart failure, and following myocardial infarction.[1][2][3] Unlike many other ACE inhibitors, lisinopril is not a prodrug and is excreted unchanged in the urine.[1][3][4]

Mechanism of Action

Lisinopril competitively inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II.[1][3] This leads to vasodilation and reduced aldosterone secretion, resulting in lower blood pressure.[1][5] The inhibition of ACE also leads to an increase in bradykinin, a vasodilator, which may contribute to the therapeutic effects of lisinopril.[2]

Caption: Lisinopril's Mechanism of Action.

Pharmacokinetic Profile

Lisinopril exhibits variable absorption, with a bioavailability of approximately 25%.[6][7] It is not metabolized in the body and is eliminated entirely through the kidneys.[1][3][7] The half-life of lisinopril is around 12 hours, supporting once-daily dosing.[1][4]

| Parameter | Value | Reference |

| Bioavailability | ~25% (range 6-60%) | [2][6] |

| Time to Peak Concentration | 6-8 hours | [3][6] |

| Protein Binding | Does not bind to albumin | [3] |

| Metabolism | Not metabolized | [1][3][4] |

| Elimination Half-life | ~12 hours (accumulation) | [1][4][7] |

| Excretion | Unchanged in urine | [1][3][6] |

| Table 1. Pharmacokinetic Parameters of Lisinopril. |

The Potential of Deuterated Lisinopril Derivatives

Deuteration, the substitution of hydrogen with its heavy isotope deuterium, is a strategy used in drug development to improve the pharmacokinetic and/or toxicity profile of a drug.[8][9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can make the molecule more resistant to metabolic breakdown.[8][10]

Rationale for Deuterating Lisinopril

While lisinopril itself is not metabolized, deuteration could still be explored for several reasons. Strategic deuteration might subtly alter the molecule's conformation, potentially influencing its binding affinity to the ACE enzyme or its interaction with drug transporters. Although less common, non-metabolic degradation pathways could also be affected. The primary benefit of deuteration is often seen in drugs that undergo extensive metabolism, where it can lead to a longer half-life, reduced formation of toxic metabolites, and a more consistent plasma concentration.[8][10] For a non-metabolized drug like lisinopril, the impact of deuteration would be a novel area of investigation.

Hypothetical Synthesis and Experimental Workflow

A hypothetical synthesis of a deuterated lisinopril derivative would involve the use of deuterated starting materials or reagents at a key step in the synthetic pathway. The following diagram illustrates a generalized workflow for the development and analysis of such a compound.

Caption: Experimental Workflow for Deuterated Lisinopril.

Key Experimental Protocols

While specific protocols for deuterated lisinopril are not available, established methods for the analysis of lisinopril can be adapted.

Synthesis of Lisinopril

The synthesis of lisinopril has been described in the literature and typically involves the coupling of protected amino acid derivatives.[11][12] A common route involves the reaction of N⁶-trifluoroacetyl-L-lysine anhydride with L-proline, followed by condensation with ethyl 2-oxo-4-phenyl butyrate and subsequent hydrogenation.[11]

Analytical Characterization

A variety of analytical methods are used for the determination of lisinopril in pharmaceutical preparations and biological fluids.[13][14][15][16]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the analysis of lisinopril and its impurities.[13][15] A typical HPLC method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[15]

-

Mass Spectrometry (MS): LC-MS can be used for the sensitive and specific quantification of lisinopril and to identify any potential metabolites or degradation products.[14] For a deuterated analog, MS would be crucial to confirm the incorporation and location of deuterium.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for the structural elucidation of lisinopril and would be the definitive method to confirm the position of deuterium atoms in a deuterated derivative.[14]

In Vitro ACE Inhibition Assay

The inhibitory activity of a deuterated lisinopril derivative against ACE would be a critical in vitro experiment. This is often performed using a spectrophotometric or fluorometric assay that measures the rate of substrate cleavage by ACE in the presence and absence of the inhibitor.

Regulatory Considerations for Deuterated Drugs

The U.S. Food and Drug Administration (FDA) has recognized deuterated drugs as new chemical entities (NCEs), which can provide commercial advantages, including patent protection.[17] The development of a deuterated analog of an approved drug may be expedited through the 505(b)(2) regulatory pathway, which allows for the use of existing data from the non-deuterated drug.[8][18] However, bridging studies are required to demonstrate the safety and efficacy of the new deuterated compound.[9]

Future Directions

The development of deuterated lisinopril derivatives represents an intriguing area for future research. Key investigations would need to focus on:

-

Strategic Deuteration: Identifying the optimal positions for deuterium substitution to potentially influence the drug's properties.

-

Pharmacokinetic and Pharmacodynamic Profiling: Conducting in vitro and in vivo studies to compare the deuterated analog to lisinopril.

-

Long-Term Safety and Efficacy: Evaluating the long-term effects of the deuterated compound.

This guide serves as a foundational resource to stimulate and inform such research, bridging the known science of lisinopril with the innovative potential of deuteration.

References

- 1. Lisinopril - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Lisinopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The clinical pharmacology of lisinopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. goodrx.com [goodrx.com]

- 6. The clinical pharmacology of lisinopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of lisinopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jrfglobal.com [jrfglobal.com]

- 9. salamandra.net [salamandra.net]

- 10. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 11. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Methods of Analysis of Lisinopril: A Review | Semantic Scholar [semanticscholar.org]

- 17. bioscientia.de [bioscientia.de]

- 18. pubs.acs.org [pubs.acs.org]

The Benzyloxycarbonyl (Cbz) Protecting Group in Lisinopril Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lisinopril, a potent angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure. Its synthesis, a multi-step process involving the coupling of L-lysine and L-proline derivatives, necessitates the strategic use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. While various protecting groups, such as trifluoroacetyl and tert-butyloxycarbonyl (Boc), are commonly employed in documented industrial syntheses, this technical guide focuses on the role and application of the benzyloxycarbonyl (Cbz or Z) protecting group. We will explore a plausible synthetic pathway for lisinopril utilizing the Cbz group, detail relevant experimental protocols, and discuss the inherent advantages and disadvantages of this classical protecting group strategy in the context of modern pharmaceutical manufacturing.

Introduction to Protecting Groups in Peptide Synthesis

The synthesis of peptides and peptide-like molecules such as lisinopril requires the selective formation of amide bonds between specific amino acid residues. To achieve this, the nucleophilic amino groups of the constituent amino acids must be temporarily blocked or "protected" to prevent them from reacting indiscriminately. The ideal protecting group should be easy to introduce, stable under the conditions of the coupling reaction, and readily removable under mild conditions that do not compromise the integrity of the final molecule.

The benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas in 1932, was one of the first and most influential protecting groups in peptide chemistry. Its stability to a range of reaction conditions and its facile removal by catalytic hydrogenolysis have made it a valuable tool in the organic chemist's arsenal for decades.

A Plausible Synthetic Pathway for Lisinopril Utilizing the Cbz Protecting Group

The synthesis of lisinopril involves the formation of a dipeptide-like structure from L-lysine and L-proline, followed by N-alkylation. The lysine residue possesses two amino groups, the α-amino and the ε-amino group, both of which must be considered in a protection strategy. The following proposed pathway illustrates the use of the Cbz group to protect these functionalities.

Workflow of Lisinopril Synthesis with Cbz Protection

The overall synthetic workflow can be visualized as a multi-stage process, beginning with the protection of the starting amino acid, L-lysine, followed by coupling with L-proline, N-alkylation, and concluding with the deprotection of the Cbz groups to yield the final active pharmaceutical ingredient (API).

Caption: Synthetic workflow for lisinopril using Cbz protection.

Experimental Protocols

The following are detailed, representative methodologies for the key steps in the Cbz-protected synthesis of lisinopril. These protocols are based on established chemical principles for peptide synthesis and Cbz group manipulation.

Protection of L-Lysine: Synthesis of Nα,Nε-dibenzyloxycarbonyl-L-lysine

Objective: To protect both the α- and ε-amino groups of L-lysine using benzyl chloroformate (Cbz-Cl).

Methodology:

-

L-Lysine monohydrochloride (1 equivalent) is dissolved in a 2 M aqueous solution of sodium hydroxide.

-

The solution is cooled to 0-5°C in an ice bath.

-

Benzyl chloroformate (2.5 equivalents) and a 2 M aqueous solution of sodium hydroxide are added portion-wise and simultaneously to the reaction mixture, maintaining the pH between 9 and 10.

-

The reaction is stirred vigorously at 0-5°C for 2-3 hours.

-

The reaction mixture is then allowed to warm to room temperature and stirred for an additional 12 hours.

-

The aqueous solution is washed with diethyl ether to remove any unreacted benzyl chloroformate.

-

The aqueous layer is acidified to pH 2 with concentrated hydrochloric acid, resulting in the precipitation of the product.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum to yield Nα,Nε-dibenzyloxycarbonyl-L-lysine.

Coupling of Cbz-Protected Lysine with L-Proline Methyl Ester

Objective: To form the peptide bond between the Cbz-protected lysine and L-proline methyl ester.

Methodology:

-

Nα,Nε-dibenzyloxycarbonyl-L-lysine (1 equivalent) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

The solution is cooled to 0°C.

-

N-Hydroxybenzotriazole (HOBt) (1.1 equivalents) and dicyclohexylcarbodiimide (DCC) (1.1 equivalents) are added to the solution.

-

The mixture is stirred at 0°C for 30 minutes.

-

L-Proline methyl ester hydrochloride (1 equivalent) and a tertiary amine base such as N-methylmorpholine (NMM) (1 equivalent) are added to the reaction mixture.

-

The reaction is stirred at 0°C for 2 hours and then at room temperature for 18 hours.

-

The precipitated dicyclohexylurea (DCU) is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the residue is redissolved in ethyl acetate.

-

The organic layer is washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the di-Cbz-protected dipeptide ester.

Reductive Amination

Objective: To introduce the 1-carboxy-3-phenylpropyl group at the N-terminus of the dipeptide.

Methodology:

-

The di-Cbz-protected dipeptide ester (1 equivalent) and ethyl 2-oxo-4-phenylbutyrate (1.2 equivalents) are dissolved in methanol.

-

A catalytic amount of a palladium catalyst (e.g., 10% Pd/C) is added.

-

The mixture is subjected to hydrogenation at a suitable pressure (e.g., 50 psi) until the reaction is complete (monitored by TLC or HPLC).

-

The catalyst is removed by filtration through Celite.

-

The filtrate is concentrated under reduced pressure to yield the fully protected lisinopril precursor.

Deprotection of the Cbz Groups and Ester Hydrolysis

Objective: To remove the Cbz protecting groups and hydrolyze the methyl ester to yield lisinopril.

Methodology:

-

The fully protected lisinopril precursor is dissolved in a mixture of methanol and water.

-

A catalytic amount of palladium on carbon (10% Pd/C) is added.

-

The mixture is hydrogenated at atmospheric pressure until the deprotection is complete.

-

The catalyst is removed by filtration.

-

An aqueous solution of lithium hydroxide (or sodium hydroxide) is added to the filtrate to hydrolyze the ester.

-

The reaction is stirred at room temperature until the hydrolysis is complete.

-

The solution is then neutralized with a dilute acid, and the product is purified by crystallization or chromatography to yield lisinopril.

Quantitative Data and Comparison

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Typical Yields (General Peptide Synthesis) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂/Pd-C), HBr/AcOH, Na/NH₃ | Good to Excellent |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong acids (e.g., TFA) | Excellent |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., Piperidine) | Excellent |

| Trifluoroacetyl | TFA | Trifluoroacetic anhydride | Mild base (e.g., NH₃, NaOH) | Good to Excellent |

Advantages and Disadvantages of the Cbz Group in Lisinopril Synthesis

The choice of a protecting group is a critical decision in the design of a synthetic route, with significant implications for process efficiency, cost, and environmental impact.

Logical Relationships in Protecting Group Selection

Caption: Key considerations for using the Cbz group in synthesis.

Advantages:

-

Stability: The Cbz group is stable to a wide range of reagents, including those used for the formation of peptide bonds and certain deprotection conditions for other protecting groups (e.g., the acid-labile Boc group), allowing for orthogonal protection strategies.

-

Clean Deprotection: Catalytic hydrogenolysis, the most common method for Cbz removal, is a clean reaction, yielding the deprotected amine, toluene, and carbon dioxide as by-products, which are easily removed.

-

Cost-Effectiveness: Benzyl chloroformate, the reagent used for introducing the Cbz group, is relatively inexpensive, which is a significant consideration for large-scale industrial synthesis.

Disadvantages:

-

Catalyst Poisoning: The palladium catalyst used for hydrogenolysis can be poisoned by sulfur-containing compounds, which may be present as impurities or in other parts of the molecule in different synthetic contexts.

-

Hydrogenation Requirements: The use of hydrogen gas and a flammable catalyst requires specialized equipment and safety precautions, particularly on an industrial scale.

-

Incompatibility with Reducible Groups: The conditions for Cbz deprotection via hydrogenolysis are not compatible with other functional groups that are sensitive to reduction, such as alkynes, alkenes, or some aromatic systems. In the case of lisinopril, this is not a major concern as the molecule does not contain such functionalities.

Conclusion

The benzyloxycarbonyl protecting group represents a viable, albeit less commonly documented, option for the synthesis of lisinopril. Its well-understood chemistry, stability, and the clean nature of its removal by catalytic hydrogenolysis offer several advantages. However, the practical considerations of handling hydrogen gas and the potential for catalyst poisoning must be carefully managed in an industrial setting. While modern syntheses may favor other protecting groups for reasons of process optimization and compatibility with automated synthesis, the Cbz group remains a robust and historically significant tool in the synthesis of complex peptide-based pharmaceuticals like lisinopril. This guide provides the foundational knowledge for researchers and drug development professionals to evaluate the potential application of the Cbz protecting group in their synthetic strategies for lisinopril and related compounds.

A Technical Guide to the Isotopic Labeling of ACE Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles, methodologies, and applications of isotopically labeling Angiotensin-Converting Enzyme (ACE) inhibitors. The strategic incorporation of isotopes—both stable and radioactive—is a critical tool in modern drug discovery and development, enabling precise investigation into the pharmacokinetics, pharmacodynamics, metabolism, and in vivo distribution of these vital cardiovascular drugs. This document provides detailed experimental protocols, quantitative data for comparative analysis, and visual workflows to support researchers in this field.

Introduction to Isotopic Labeling in ACE Inhibitor Research

Isotopic labeling involves the replacement of one or more atoms in a molecule with an isotope of the same element. In the context of ACE inhibitors, this technique provides a powerful means to "tag" and trace the drug molecule without significantly altering its chemical and biological properties.[1][2] The applications are broad and impactful:

-

Stable Isotope Labeling (SIL): Utilizing non-radioactive isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), SIL is primarily coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[] It is the gold standard for quantitative bioanalysis (e.g., in pharmacokinetic studies) and for elucidating metabolic pathways.[1][] Labeled compounds serve as ideal internal standards in MS-based assays, correcting for variations during sample preparation and analysis.[]

-

Radioisotope Labeling: Incorporating radioactive isotopes like Tritium (³H), Carbon-11 (¹¹C), Fluorine-18 (¹⁸F), and Gallium-67 (⁶⁷Ga) allows for highly sensitive detection. This is the cornerstone of non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), which can visualize the distribution of ACE inhibitors and their binding to target tissues in real-time.[4][5][6]

The Renin-Angiotensin-Aldosterone System (RAAS) Pathway

ACE inhibitors exert their therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS). A clear understanding of this signaling cascade is essential for interpreting data from isotopic labeling studies. The primary role of ACE is to convert the inactive decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II. Angiotensin II then binds to AT1 receptors, triggering a cascade that leads to vasoconstriction and aldosterone secretion, ultimately increasing blood pressure. ACE inhibitors block this conversion. Furthermore, ACE is also responsible for the degradation of bradykinin, a vasodilator. Inhibition of ACE leads to increased bradykinin levels, which contributes to the blood pressure-lowering effect of the drugs.

Quantitative Data on Labeled ACE Inhibitors

The efficacy of a labeling strategy is determined by several quantitative parameters. The following tables summarize key data from various studies, providing a benchmark for comparison.

Table 1: Radiochemical Synthesis Parameters

| Labeled Compound | Isotope | Precursor/Method | Radiochemical Yield (RCY) | Molar Activity (GBq/μmol) | Radiochemical Purity | Reference |

|---|---|---|---|---|---|---|

| [¹⁸F]AlF-DX600-BCH | ¹⁸F | NOTA-DX600 | 20.4 ± 5.2% | 13.5 - 18.5 | >99% | [7] |

| [⁶⁷Ga]Ga-DOTA-LIS-02 | ⁶⁷Ga | DOTA-Lisinopril Conjugate | Not Reported | 80 MBq/nmol (80) | >99% | [5][8] |

| [¹⁸F]F-MLN-4760 | ¹⁸F | ¹⁸F/Cl Exchange on MLN-4760 | ~30% | 3.7 | 29.89% | [9] |

| S[¹⁸F]FB (precursor) | ¹⁸F | Trimethylammonium substitution | 25% (decay corrected) | Not Reported | Not Reported | [4] |

| [³H]Enalapril Maleate | ³H | Reaction with L-[4,5-³H]proline | 27% | Not Reported | Not Reported |[10] |

Table 2: In Vitro Binding and In Vivo Uptake Data

| Labeled Compound | Target | Assay Type | Binding Affinity (Kd / Ki) | In Vivo Uptake (%ID/g) | Reference |

|---|---|---|---|---|---|

| Unlabeled Lisinopril | Rat Lung ACE (Site 1) | Radioligand Displacement | 25 ± 1 pM | Not Applicable | [11] |

| Unlabeled Lisinopril | Rat Lung ACE (Site 2) | Radioligand Displacement | 848 ± 107 pM | Not Applicable | [11] |

| [⁶⁷Ga]Ga-DOTA-LIS-02 | Human ACE | Cell Uptake (HEK-ACE) | Not Reported | 14 ± 3% (in xenografts at 1h) | [5][8] |

| Unlabeled BCY20862 | ACE2 | Inhibition Assay | Ki = 0.22 nM | Not Applicable | [6] |

| [¹⁸F]AlF-DX600-BCH | ACE2 | PET Imaging (Rat Kidney) | Not Reported | SUVmax > 50 |[12] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of labeled compounds. Below are representative protocols derived from published literature.

Protocol 1: Synthesis of a ⁶⁷Ga-Labeled Lisinopril Conjugate for SPECT Imaging

This protocol is based on the methodology for preparing lisinopril conjugates for radiolabeling.[5][8]

Step 1: Synthesis of DOTA-Lisinopril Conjugate

-

Solid-Phase Peptide Synthesis (SPPS): A linker (e.g., a polyethylene glycol spacer) is first assembled on a solid-phase resin.

-

Coupling of Lisinopril: The N-terminus of the linker is coupled to the ε-amino group of a protected lisinopril derivative. Standard peptide coupling reagents like HBTU/DIPEA are used.

-

Coupling of DOTA: The chelator DOTA-NHS-ester is reacted with the free N-terminus of the linker-lisinopril construct.

-

Cleavage and Purification: The final conjugate is cleaved from the resin using trifluoroacetic acid (TFA), precipitated with cold ether, and purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The product identity is confirmed by mass spectrometry.

Step 2: Radiolabeling with Gallium-67

-

Preparation: To a solution of the DOTA-lisinopril conjugate (e.g., 1 nmol in 100 µL of metal-free water), add 400 µL of sodium acetate buffer (0.5 M, pH 4.5).

-

Labeling Reaction: Add [⁶⁷Ga]GaCl₃ (approx. 100 MBq) to the buffered conjugate solution.

-

Incubation: Heat the reaction mixture at 95°C for 15 minutes.

-

Quality Control: Cool the reaction to room temperature. Determine the radiochemical purity using RP-HPLC with a radioactivity detector. A purity of >99% is typically achieved.[8]

-

Purification: If necessary, purify the radiolabeled product using a C18 Sep-Pak cartridge to remove any unchelated ⁶⁷Ga.

Protocol 2: General Workflow for Stable Isotope Labeling in a Drug Metabolism Study

This protocol outlines a typical workflow for investigating the metabolism of an ACE inhibitor using a stable isotope-labeled version (e.g., Deuterium-labeled).[1][][13][14]

Step 1: Synthesis of Deuterated ACE Inhibitor

-

Labeling Strategy: Identify a position on the ACE inhibitor molecule that is metabolically stable to prevent loss of the label. Often, this involves replacing C-H bonds with C-D bonds.

-

Synthetic Route: Employ a deuterated reagent in the synthesis. For example, use a deuterated starting material or a reducing agent like sodium borodeuteride (NaBD₄) for reductive amination steps common in ACE inhibitor synthesis. Direct hydrogen/deuterium exchange reactions can also be used on a late-stage intermediate.[15]

-

Purification and Characterization: Purify the final deuterated compound by HPLC. Confirm the position and extent of deuterium incorporation using ¹H-NMR, ²H-NMR, and high-resolution mass spectrometry (HRMS).

Step 2: In Vitro Metabolism Assay

-

Incubation: Incubate the deuterated ACE inhibitor (e.g., at 1 µM) with human liver microsomes (or other metabolic systems like S9 fraction or hepatocytes) in the presence of NADPH as a cofactor.

-

Time Points: Run the incubation for several time points (e.g., 0, 15, 30, 60 minutes).

-

Quenching: Stop the reaction at each time point by adding a cold organic solvent like acetonitrile.

-

Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

Step 3: LC-MS/MS Analysis

-

Chromatography: Separate the parent drug and its metabolites using a C18 HPLC column with a gradient of water and acetonitrile (both containing 0.1% formic acid).

-

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Analysis: Process the data using specialized software. Look for unique isotopic doublets (the unlabeled endogenous compound vs. the deuterated drug) and characteristic mass shifts corresponding to metabolic transformations (e.g., +15.99 Da for hydroxylation) on the labeled parent drug. This allows for confident identification of drug-related metabolites against the complex biological matrix.

Visualized Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental and logical workflows.

Experimental Workflow for PET Imaging Study

This workflow outlines the key stages of performing a preclinical PET imaging study to evaluate a new radiolabeled ACE inhibitor.

Logic Diagram for Stable Isotope Labeling (SIL) Analysis

This diagram illustrates the logical process of using a stable isotope-labeled compound as an internal standard for quantitative analysis by LC-MS.

Conclusion

The isotopic labeling of ACE inhibitors is an indispensable strategy in pharmaceutical sciences. Stable isotopes provide unparalleled accuracy for quantitative analysis and metabolism studies, forming the bedrock of ADME and pharmacokinetic profiling. Concurrently, radioisotopes enable powerful in vivo imaging techniques that offer profound insights into the biodistribution, target engagement, and pharmacodynamics of these drugs within a living system. The protocols, data, and workflows presented in this guide serve as a technical resource to aid researchers in the design and execution of robust experiments, ultimately accelerating the development of safer and more effective cardiovascular therapies.

References

- 1. metsol.com [metsol.com]

- 2. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Radiotracers for Molecular Imaging of Angiotensin-Converting Enzyme 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Evaluation and Pilot Clinical Study of 18F-Labeled Inhibitor Peptide for Noninvasive Positron Emission Tomography Mapping of Angiotensin Converting Enzyme 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Collection | ETH Library [research-collection.ethz.ch]

- 9. An ACE2 PET imaging agent derived from 18F/Cl exchange of MLN-4760 under phase transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 3H-labelled enalapril maleate [inis.iaea.org]

- 11. Variation in angiotensin-converting enzyme (ACE) inhibitor affinity at two binding sites on rat pulmonary ACE: influence on bradykinin hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Elucidation of Mechanism of Action in Drug Invention: Using Stable Isotope Tracers to Unravel Biochemical Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Dose-response technique combined with stable isotope tracing for drug metabolite profiling by using high-resolution mass spectrometry [frontiersin.org]

- 15. hwb.gov.in [hwb.gov.in]

Technical Guide: N-Benzyloxycarbonyl (S)-Lisinopril-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Benzyloxycarbonyl (S)-Lisinopril-d5, a key isotopically labeled internal standard used in the quantitative analysis of the angiotensin-converting enzyme (ACE) inhibitor, lisinopril. This document outlines its physicochemical properties, a proposed synthetic pathway, and detailed experimental protocols for its application in bioanalytical methods.

Physicochemical Properties

N-Benzyloxycarbonyl (S)-Lisinopril-d5 is a protected and deuterated form of lisinopril. The N-benzyloxycarbonyl (Cbz or Z) group protects the primary amine of the lysine side chain, and the five deuterium atoms are incorporated into the phenyl ring of the 4-phenylbutanoic acid moiety. These features make it an ideal internal standard for mass spectrometry-based quantification of lisinopril, as it co-elutes with the analyte but is mass-shifted, allowing for precise and accurate measurement.

| Property | Value |

| Chemical Name | (2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid[1] |

| Synonyms | (S)-1-[N2-(1-Carboxy-3-phenylpropyl)-N-benzyloxycarbonyl-L-lysyl]-L-proline-d5[2][3] |

| CAS Number | 1356931-02-6[1][2][3] |

| Molecular Formula | C₂₉H₃₂D₅N₃O₇[2][3][4] |

| Molecular Weight | 544.65 g/mol [2][4] |

| Applications | Protected Lisinopril-d5, intended for use as an internal standard for the quantification of lisinopril by GC- or LC-MS.[3] |

| Storage Conditions | 2-8°C Refrigerator.[3] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO. |

Note: Quantitative data such as purity and isotopic enrichment are lot-specific and are provided in the Certificate of Analysis by the manufacturer.

Synthesis of N-Benzyloxycarbonyl (S)-Lisinopril-d5

While a specific, detailed protocol for the synthesis of N-Benzyloxycarbonyl (S)-Lisinopril-d5 is not publicly available, a potential synthetic route can be proposed based on established methods for the synthesis of lisinopril and its analogs.[5][6] The key steps would involve the protection of L-lysine, coupling with L-proline, and subsequent reaction with a deuterated phenylbutanoic acid derivative.

The proposed synthetic workflow is outlined below:

This proposed pathway illustrates a logical sequence for the synthesis, commencing with the protection of the lysine side chain, followed by peptide coupling and the introduction of the deuterated side chain via reductive amination, and concluding with the hydrolysis of the ester to yield the final product.

Application in Bioanalytical Methods

N-Benzyloxycarbonyl (S)-Lisinopril-d5 is primarily used as an internal standard (IS) in the quantification of lisinopril in biological matrices, such as human plasma. The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS assays, as it effectively corrects for variability in sample preparation and matrix effects.[7][8]

The general workflow for using this internal standard in a bioanalytical assay is depicted below:

Experimental Protocol: Quantification of Lisinopril in Human Plasma

The following protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma, which utilizes lisinopril-d5 as the internal standard.[9][10]

3.1.1. Sample Preparation (Solid-Phase Extraction)

-

To 100 µL of human plasma in a polypropylene tube, add the internal standard solution (lisinopril-d5).

-

Vortex the mixture for 30 seconds.

-

Load the entire mixture onto a pre-conditioned Oasis HLB (1 mL, 30 mg) extraction cartridge.

-

Wash the cartridge with 1 mL of purified water.

-

Elute the analytes with 1 mL of mobile phase.

-

Inject the eluate into the LC-MS/MS system.

3.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

| Parameter | Condition |

| LC System | Agilent 1200 Series |

| Column | Hypersil Gold C18 (50 mm × 3.0 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 5.0 mM Ammonium Formate, pH 4.5 (85:15, v/v) |

| Flow Rate | 0.5 mL/min |

| Run Time | 2.0 min |

| MS System | MDS Sciex API 4000 |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Quantification | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Lisinopril) | m/z 404.3 → 114.1 |

| MRM Transition (Lisinopril-d5) | m/z 409.3 → 114.1 |

3.1.3. Method Validation Data

The performance of the described LC-MS/MS method is summarized in the table below.[10]

| Parameter | Result |

| Linearity Range | 0.50–250.0 ng/mL |

| Intra-batch Precision (% CV) | ≤ 5.26% |

| Inter-batch Precision (% CV) | ≤ 5.26% |

| Extraction Recovery | 96.6%–103.1% |

| IS-Normalized Matrix Factor | 0.97 to 1.03 |

This data demonstrates that the method is linear, precise, and accurate for the quantification of lisinopril in human plasma, with the deuterated internal standard effectively compensating for matrix effects and extraction variability.

Conclusion

N-Benzyloxycarbonyl (S)-Lisinopril-d5 serves as a critical tool for researchers and drug development professionals engaged in the pharmacokinetic and bioequivalence studies of lisinopril. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data. This guide provides a comprehensive overview of its properties and a detailed protocol for its application, supporting its effective implementation in a laboratory setting.

References

- 1. N-Benzyloxycarbonyl (S)-Lisinopril-d5 (1356931-02-6) for sale [vulcanchem.com]

- 2. clearsynth.com [clearsynth.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. waters.com [waters.com]

- 9. researchgate.net [researchgate.net]

- 10. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety Profile of N-Benzyloxycarbonyl (S)-Lisinopril-d5

Disclaimer: No specific Safety Data Sheet (SDS) for N-Benzyloxycarbonyl (S)-Lisinopril-d5 is publicly available. This guide is compiled from safety data for the closely related compounds Lisinopril and Lisinopril Dihydrate. The deuterium labeling (d5) is not expected to significantly alter the primary toxicological properties of the molecule. The N-benzyloxycarbonyl group is a common protecting group in organic synthesis. Researchers and drug development professionals should handle this compound with the care required for a potentially pharmacologically active and hazardous substance, incorporating the information below into a comprehensive risk assessment.

Chemical and Physical Properties

This section summarizes the known physical and chemical properties of N-Benzyloxycarbonyl (S)-Lisinopril-d5 and its parent compound, Lisinopril. This data is crucial for proper handling, storage, and emergency response planning.

| Property | N-Benzyloxycarbonyl (S)-Lisinopril-d5 | Lisinopril |

| CAS Number | 1356931-02-6[1][2][3] | 76547-98-3[4] |

| Molecular Formula | C₂₉H₃₂D₅N₃O₇[1][5] | C₂₁H₃₁N₃O₅[4] |

| Molecular Weight | 544.65 g/mol [1][3][5] | 405.5 g/mol [4] |

| Appearance | Solid powder (Appearance not explicitly stated, inferred from suppliers)[6] | Solid[4] |

| Melting Point | Not determined | 148 °C[4] |

| Boiling Point | Not determined | Not determined |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO[6] | Water: 97,000 mg/L[4] |

| Storage Temperature | 2-8°C, protected from air and light[3][6] | Store at controlled room temperature (20-25°C), protect from moisture and heat[7] |

Hazard Identification and Classification

Based on the safety data for Lisinopril, N-Benzyloxycarbonyl (S)-Lisinopril-d5 should be considered a hazardous substance. The primary health concerns are related to its potential reproductive toxicity and target organ effects.

| Hazard Class | GHS Classification (for Lisinopril) | Precautionary Statements |

| Reproductive Toxicity | Category 1A (H360: May damage fertility or the unborn child)[8] | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P308 + P313: IF exposed or concerned: Get medical advice/ attention. |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 (H373: May cause damage to organs (Kidney) through prolonged or repeated exposure) | P260: Do not breathe dust/ fume/ gas/ mist/ vapors/ spray. |

| Skin Irritation | Category 2 (H315: Causes skin irritation)[8] | P280: Wear protective gloves. |

| Eye Irritation | May cause eye irritation[9] | P280: Wear eye protection/ face protection. |

Experimental Protocols and Handling Procedures

Due to the lack of specific experimental protocols for N-Benzyloxycarbonyl (S)-Lisinopril-d5, the following section outlines general best practices for handling potent chemical compounds in a laboratory setting, adapted from the safety information for Lisinopril.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should guide the selection of appropriate PPE. The following are minimum recommendations:

-

Eye Protection: Chemical safety glasses or goggles.[9]

-

Hand Protection: Impermeable gloves (e.g., nitrile).

-

Body Protection: Laboratory coat.

-

Respiratory Protection: Required when dusts are generated. Use a NIOSH-approved respirator with an appropriate particulate filter.

Engineering Controls

-

Work with this compound in a well-ventilated area.

-

For procedures that may generate dust, use a chemical fume hood or a ventilated balance enclosure.

General Hygiene Measures

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.[9]

-

Immediately change contaminated clothing.

-

Apply preventive skin protection.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if symptoms occur.[9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[9] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[9] |

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[8]

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Toxicological Information

The toxicological data for Lisinopril provides insight into the potential health effects of N-Benzyloxycarbonyl (S)-Lisinopril-d5.

| Toxicological Endpoint | Finding for Lisinopril |

| Acute Oral Toxicity | Low acute oral toxicity.[9] |

| Carcinogenicity | No evidence of a tumorigenic effect in animal studies.[7][9] |

| Mutagenicity | Not considered to be genotoxic.[9] |

| Reproductive Toxicity | May damage the unborn child.[9] |

| Sensitization | Unlikely to cause skin sensitization.[9] |

Ecological Information

| Ecological Parameter | Finding for Lisinopril |

| Persistence and Degradability | Shows no evidence for biodegradability in water.[9] |

| Bioaccumulative Potential | Low potential for bioaccumulation.[9] |

| Mobility in Soil | Soluble in water.[9] |

Visualized Workflows

The following diagrams illustrate standard laboratory safety workflows that should be adopted when handling N-Benzyloxycarbonyl (S)-Lisinopril-d5.

Caption: Workflow for Handling Potent Chemical Compounds.

Caption: Emergency Response Procedure for a Chemical Spill.

References

- 1. clearsynth.com [clearsynth.com]

- 2. N-Benzyloxycarbonyl (S)-Lisinopril-d5 (1356931-02-6) for sale [vulcanchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Lisinopril | C21H31N3O5 | CID 5362119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. N-Benzyloxycarbonyl (S)-Lisinopril-d5 | 1356931-02-6 - Coompo [coompo.com]

- 7. lupin.com [lupin.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. astrazeneca.com.au [astrazeneca.com.au]

Methodological & Application

Application Note and Protocol for the Quantification of Lisinopril in Human Plasma using N-Benzyloxycarbonyl (S)-Lisinopril-d5 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Lisinopril in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs N-Benzyloxycarbonyl (S)-Lisinopril-d5, a stable isotope-labeled derivative, as an internal standard (IS) to ensure accuracy and precision. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring of Lisinopril.

Introduction

Lisinopril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension, heart failure, and following myocardial infarction.[1][2] It functions by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II within the renin-angiotensin-aldosterone system (RAAS).[3][4] Accurate quantification of lisinopril in biological matrices is crucial for pharmacokinetic and bioequivalence studies.

LC-MS/MS has become the preferred method for the determination of lisinopril in plasma due to its high sensitivity, selectivity, and speed.[5][6] The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS as it effectively compensates for variations in sample preparation and matrix effects. N-Benzyloxycarbonyl (S)-Lisinopril-d5 is a suitable internal standard for lisinopril analysis. The benzyloxycarbonyl (Cbz) protecting group on the primary amine of the lysine residue increases the molecular weight and can modify the chromatographic properties of the internal standard, ensuring it does not interfere with the native analyte while co-eluting closely enough for effective matrix effect correction.

This application note details a robust LC-MS/MS method for the quantification of lisinopril in human plasma, utilizing N-Benzyloxycarbonyl (S)-Lisinopril-d5 as the internal standard.

Signaling Pathway of Lisinopril's Action

Lisinopril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) in the Renin-Angiotensin-Aldosterone System (RAAS). This pathway plays a critical role in the regulation of blood pressure. The diagram below illustrates the RAAS and the point of inhibition by Lisinopril.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Lisinopril on ACE.

Experimental Workflow

The overall experimental workflow for the quantification of lisinopril in human plasma is depicted in the following diagram.

Caption: Experimental workflow for the LC-MS/MS analysis of Lisinopril.

Detailed Experimental Protocol

This protocol is a recommended starting point and may require optimization for specific instrumentation and laboratory conditions.

Materials and Reagents

-

Lisinopril reference standard

-

N-Benzyloxycarbonyl (S)-Lisinopril-d5 (Internal Standard)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic Acid (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Perchloric Acid

-

Ultrapure water

-

Human plasma (with K2-EDTA as anticoagulant)

Stock and Working Solutions

-

Lisinopril Stock Solution (1 mg/mL): Accurately weigh and dissolve Lisinopril in ultrapure water.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Benzyloxycarbonyl (S)-Lisinopril-d5 in methanol.

-

Working Solutions: Prepare serial dilutions of the Lisinopril stock solution with a 50:50 mixture of methanol and water to create calibration standards. Prepare a working solution of the internal standard by diluting the stock solution with the same solvent mixture.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Vortex for 30 seconds.

-

Add 300 µL of cold 10% perchloric acid in water or acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC/HPLC system capable of binary gradients |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |